Uridine 5'-tetraphosphate

Description

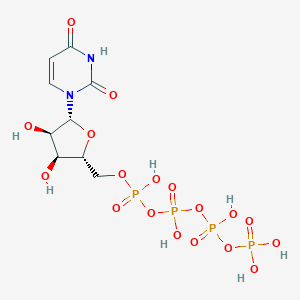

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYRQFJZOKNGO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905179 | |

| Record name | 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10003-94-8 | |

| Record name | Uridine 5'-tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-(5-O-{hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Characterization of Uridine 5 Tetraphosphate and Its Analogs

Uridine (B1682114) 5'-tetraphosphate (p4U)

Uridine 5'-tetraphosphate, abbreviated as p4U, is a nucleotide composed of the nucleobase uracil (B121893), a ribose sugar, and a linear chain of four phosphate (B84403) groups attached to the 5' position of the ribose. nih.govpharmaffiliates.com Its chemical structure consists of a pyrimidine (B1678525) base linked via a β-N-glycosidic bond to the ribose sugar, which is in turn esterified with the tetraphosphate (B8577671) moiety at the C5' position. nih.govresearchgate.net

The synthesis of Uridine 5'-tetraphosphate can be achieved through chemical methods. One reported synthesis involves the reaction of unprotected uridine with an activated tetrametaphosphate reagent under anhydrous conditions, which yields the tetraphosphate product upon subsequent ring-opening. epo.org This method has been reported to produce Uridine 5'-tetraphosphate (p4U) with a yield of 85% from the starting uridine nucleoside. epo.org

Detailed molecular information for Uridine 5'-tetraphosphate is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | nih.govchemspider.com |

| Molecular Formula | C9H16N2O18P4 | nih.govpharmaffiliates.com |

| Molecular Weight | 564.12 g/mol | nih.gov |

| CAS Number | 10003-94-8 | nih.govpharmaffiliates.com |

| Canonical SMILES | C1=CN(C(=O)NC1=O)[C@H]2C@@HO | nih.gov |

| InChIKey | SBVYRQFJZOKNGO-XVFCMESISA-N | nih.gov |

P1,P4-Di(uridine-5'-tetraphosphate) (U2P4)

P1,P4-Di(uridine-5'-tetraphosphate), also known as Up4U or diquafosol, is a symmetrical dinucleotide. drugbank.comsynzeal.com Its structure features two uridine-5'-monophosphate moieties linked by a tetraphosphate chain, forming a P1,P4-di(uridyl) tetraphosphate linkage. drugbank.comsynzeal.com This classifies it as a (5'→5')-dinucleotide, where the two uridine nucleosides are connected via the 5'-positions through the four-phosphate bridge. drugbank.com

The synthesis of Up4U can be complex, and various methods have been developed to improve efficiency. Current time information in Bangalore, IN. One patented method involves the reaction of Uridine 5'-monophosphate (UMP) with Uridine 5'-triphosphate (UTP) using a coupling agent like carbonyldiimidazole in an anhydrous solvent. drugbank.com

| Property | Value | Source(s) |

| Compound Name | P1,P4-Di(uridine-5'-tetraphosphate) | drugbank.comsynzeal.com |

| Synonyms | Up4U, U2P4, Diquafosol | drugbank.comsynzeal.com |

| Molecular Formula (Free Acid) | C18H26N4O23P4 | synzeal.com |

| Molecular Formula (Tetrasodium Salt) | C18H22N4Na4O23P4 | core.ac.uk |

| Molecular Weight (Tetrasodium Salt) | 878.2 g/mol | core.ac.uk |

| CAS Number (Free Acid) | 59985-21-6 | drugbank.com |

| InChIKey (Tetrasodium Salt) | OWTGMPPCCUSXIP-FNXFGIETSA-J | core.ac.uk |

| Description | A symmetrical dinucleotide where two uridine moieties are linked at their 5' positions by a tetraphosphate chain. | synzeal.comCurrent time information in Bangalore, IN. |

Uridine Adenosine (B11128) Tetraphosphate (Up4A)

Uridine Adenosine Tetraphosphate (Up4A) is a unique, naturally occurring dinucleotide, distinguished by being the first identified to contain both a purine (B94841) (adenosine) and a pyrimidine (uridine) moiety. nih.govacs.org Structurally, it consists of one uridine and one adenosine nucleoside linked by a tetraphosphate bridge between their respective 5'-hydroxyl groups.

This asymmetric dinucleotide is biosynthesized in endothelial cells. nih.gov Due to its hybrid purine-pyrimidine nature, it has the potential to interact with a range of purinergic receptors. acs.org

| Property | Value | Source(s) |

| Compound Name | Uridine Adenosine Tetraphosphate | nih.gov |

| Synonyms | Up4A | |

| Molecular Formula (Free Acid) | C19H27N7O21P4 | |

| Molecular Weight (Free Acid) | 813.35 g/mol | |

| CAS Number | 10527-48-7 | |

| Description | An asymmetric dinucleotide containing one uridine (pyrimidine) and one adenosine (purine) nucleoside linked by a 5'-tetraphosphate bridge. | nih.govacs.org |

Synthetic and Modified Uridine Tetraphosphate Derivatives

The core structure of Uridine 5'-tetraphosphate has been chemically modified to create various derivatives with specific properties. These modifications often involve the addition of functional groups to the tetraphosphate chain or the sugar moiety to explore structure-activity relationships.

Uridine 5''-cyclohexane-tetraphosphate

Uridine 5''-allose 1''-tetraphosphate

Specific research findings and detailed structural data for Uridine 5''-allose 1''-tetraphosphate are not extensively covered in the available literature. The synthesis of sugar-modified nucleotide analogs typically requires multi-step chemical processes to couple the desired sugar monophosphate (allose-1-phosphate) with a uridine nucleotide, but specific protocols and characterization for this particular derivative are not detailed in the searched sources.

Uridine 5''-phenyl-tetraphosphate (MRS 2768)

Uridine 5''-phenyl-tetraphosphate, also known by its research code MRS 2768, is a synthetic derivative where a phenyl group is attached to the terminal (δ) phosphate of the tetraphosphate chain. researchgate.net This modification results in a Uridine-5'-tetraphosphate δ-phenyl ester. MRS 2768 has been characterized as a selective agonist for the P2Y2 purinergic receptor, with no significant affinity for the human P2Y4 or P2Y6 receptors. researchgate.net

| Property | Value | Source(s) |

| Compound Name | Uridine 5''-phenyl-tetraphosphate | |

| Research Code | MRS 2768 | researchgate.net |

| IUPAC Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium (B8768297) salt | |

| Molecular Formula (Free Acid) | C15H20N2O18P4 | |

| Molecular Weight (Free Acid) | 640.22 g/mol | |

| Molecular Weight (Tetrasodium Salt) | 728.14 g/mol | |

| CAS Number (Tetrasodium Salt) | 1047980-83-5 | |

| InChIKey (Free Acid) | XACAXTUDTIBBSW-FMKGYKFTSA-N | |

| Description | A synthetic derivative with a phenyl group esterified to the terminal phosphate of Uridine 5'-tetraphosphate. It is a selective P2Y2 receptor agonist. | researchgate.net |

Thio-substituted Uridine Tetraphosphate Analogs

Thio-substitution, the replacement of an oxygen atom with a sulfur atom, in uridine tetraphosphate analogs has been a significant area of investigation, primarily to enhance their stability and modulate their activity at various receptors. These modifications can occur at different positions, including the uracil base and the phosphate chain, leading to a diverse range of pharmacological profiles.

Substitution on the Uracil Ring

Modification of the uracil moiety by thio-substitution has yielded analogs with altered receptor selectivity and potency. The most common substitutions occur at the 2- and 4-positions of the pyrimidine ring.

2-Thio-Uridine 5'-tetraphosphate (2-thio-UTP⁴): The introduction of a sulfur atom at the 2-position of the uracil ring generally preserves or enhances potency at P2Y₂ receptors. nih.govsmolecule.com Studies on the triphosphate analog, 2-thio-UTP, have shown it to be a potent agonist for the P2Y₂ receptor. smolecule.comtrilinkbiotech.com This modification can be combined with other structural changes to produce molecules with high potency and receptor selectivity. nih.gov For instance, combining the 2-thio modification with a 2'-deoxy-2'-amino substitution in the ribose ring has been shown to further enhance potency and selectivity for the P2Y₂ receptor. nih.gov

4-Thio-Uridine 5'-tetraphosphate (4-thio-UTP⁴): Substitution at the 4-position of the uracil ring has also been extensively studied. 4-thio-UTP is a potent agonist for both P2Y₂ and P2Y₄ receptors. apexbt.commedchemexpress.comjenabioscience.com Research on the triphosphate counterpart indicates that this modification can lead to a significant increase in agonist activity at the P2Y₂ receptor. nih.govmdpi.com 4-thiouridine (B1664626) modifications are also utilized in studying RNA-protein interactions due to their ability to form cross-links upon UV irradiation. apexbt.com

2,4-Dithiouridine Analogs: Attempts to synthesize 2,4-dithio-UTP have been challenging, with some efforts resulting in the isolation of a 4-methylthio analogue instead. nih.gov The synthesis of 2,4-dithiouridine, a precursor for such nucleotides, has been achieved through a multi-step process involving thionation of acetylated 2-thiouridine. nih.gov

Biosynthesis and Enzymatic Pathways Involving Uridine 5 Tetraphosphate

De Novo Synthesis and Precursor Utilization

The de novo synthesis of Uridine (B1682114) 5'-tetraphosphate is intrinsically linked to the well-established pathway for pyrimidine (B1678525) nucleotide biosynthesis. This fundamental process begins with simple precursor molecules, such as glutamine, aspartate, and bicarbonate. Through a series of enzymatic steps, these precursors are used to construct the pyrimidine ring, which is then attached to a ribose-5-phosphate (B1218738) moiety derived from the pentose (B10789219) phosphate (B84403) pathway, forming orotidine-5'-monophosphate (OMP).

OMP is subsequently decarboxylated to yield Uridine 5'-monophosphate (UMP). UMP serves as a critical branching point and is sequentially phosphorylated by specific kinases to form Uridine 5'-diphosphate (UDP) and then Uridine 5'-triphosphate (UTP). UTP is the immediate and primary precursor for the synthesis of Uridine 5'-tetraphosphate. The concentration of UTP, therefore, is a key determinant in the potential for p4U formation.

Enzymatic Synthesis of Uridine 5'-tetraphosphate and its Analogs

The addition of the fourth phosphate group to UTP is not a random event but is catalyzed by specific enzymes with unique capabilities.

A key enzyme identified in the synthesis of Uridine 5'-tetraphosphate is UTP:glucose-1-phosphate uridylyltransferase (UGPase), particularly the variant found in Saccharomyces cerevisiae. nih.gov While its primary role is the synthesis of UDP-glucose from UTP and glucose-1-phosphate, this enzyme exhibits a broader substrate specificity. nih.govresearchgate.net It can catalyze the transfer of a uridylyl moiety from UDP-glucose to various phosphate donors, including tripolyphosphate (P3) and tetrapolyphosphate (P4), to form Uridine 5'-tetraphosphate (p4U) and even Uridine 5'-pentaphosphate (p5U). nih.gov This reaction represents a significant enzymatic route for the production of p4U in yeast. nih.gov

Polyphosphate kinases (PPKs) are another class of enzymes implicated in the synthesis of highly phosphorylated nucleotides. jpp.krakow.pl PPK2 enzymes, in particular, are known to catalyze the phosphorylation of nucleoside diphosphates (NDPs) and, in some cases, nucleoside triphosphates (NTPs), using polyphosphate as the phosphate donor. jpp.krakow.pl While the primary focus of research has been on the synthesis of adenosine (B11128) 5'-tetraphosphate (p4A) by PPK2, the broad substrate acceptance of these enzymes suggests a potential role in the synthesis of Uridine 5'-tetraphosphate from UTP. frontiersin.org This biocatalytic approach holds promise for the in vitro synthesis of p4U and its analogs. jpp.krakow.pl

Beyond the direct enzymatic synthesis within cells, various chemical and biocatalytic methods have been developed for the production of Uridine 5'-tetraphosphate.

Chemical synthesis strategies often involve the activation of phosphate groups to facilitate their addition to a uridine nucleotide. One common method utilizes trimetaphosphate as a starting material, which is activated and then reacted with Uridine 5'-monophosphate (UMP) to yield Uridine 5'-tetraphosphate. researchgate.net Another approach employs an activated tetrametaphosphate reagent that reacts with unprotected uridine to form a nucleoside tetrametaphosphate intermediate, which is then hydrolyzed to yield p4U in high yields. researchgate.net Additionally, methods using nucleoside 5'-phosphoropiperidates as precursors have been developed, offering an efficient route to synthesize p4U. nih.gov

Biocatalytic synthesis leverages the power of enzymes in controlled, in vitro systems. Multi-enzyme cascades have been designed to produce UTP from simpler precursors, which can then be further phosphorylated to Uridine 5'-tetraphosphate. genecards.org These biocatalytic systems offer high specificity and can be more environmentally friendly than traditional chemical synthesis routes. genecards.org

| Synthesis Method | Key Reactants/Enzymes | Product |

| Enzymatic (in vivo) | UTP:glucose-1-phosphate uridylyltransferase, UTP, Phosphate donors (P3, P4) | Uridine 5'-tetraphosphate (p4U) |

| Enzymatic (potential) | Polyphosphate Kinase 2 (PPK2), UTP, Polyphosphate | Uridine 5'-tetraphosphate (p4U) |

| Chemical | Uridine 5'-monophosphate (UMP), Activated trimetaphosphate | Uridine 5'-tetraphosphate (p4U) |

| Chemical | Uridine, Activated tetrametaphosphate | Uridine 5'-tetraphosphate (p4U) |

| Chemical | Uridine 5'-phosphoropiperidate, Triphosphate reagent | Uridine 5'-tetraphosphate (p4U) |

| Biocatalytic | Multi-enzyme cascades producing UTP | Uridine 5'-triphosphate (UTP) |

Polyphosphate Kinase-Mediated Production

Enzymatic Hydrolysis and Catabolism

The cellular concentration of Uridine 5'-tetraphosphate is also controlled by its degradation. The hydrolysis of the phosphate chain is carried out by a family of enzymes known as ectonucleotidases.

The Ectonucleotide Pyrophosphatase/Phosphodiesterase (NPP) family of enzymes plays a crucial role in the catabolism of extracellular nucleotides. NPP1, a type II transmembrane glycoprotein, is known to hydrolyze the phosphodiester bonds of various nucleotides, including ATP, to release the corresponding nucleoside 5'-monophosphate and pyrophosphate. researchgate.net

Research has shown that NPP1 can hydrolyze UTP, and potent and selective inhibitors of human NPP1 have been developed based on Uridine 5'-Pα,α-dithiophosphate analogues. researchgate.net This strongly indicates that Uridine 5'-tetraphosphate is a substrate for NPP1. The hydrolysis of p4U by NPP1 would likely yield UMP and tripolyphosphate.

NPP3, another member of the family, also participates in the hydrolysis of extracellular nucleotides. researchgate.net However, studies with the aforementioned uridine-based inhibitors have shown minimal inhibition of NPP3, suggesting a difference in substrate specificity or inhibitor interaction between NPP1 and NPP3 with respect to these particular uridine analogues. researchgate.net The differential activity of these enzymes allows for fine-tuned regulation of nucleotide signaling at the cellular level.

| Enzyme Family | Specific Enzyme | Action on Uridine Nucleotides |

| Ectonucleotide Pyrophosphatase/Phosphodiesterase (NPP) | NPP1 | Hydrolyzes UTP and is inhibited by Uridine 5'-tetraphosphate analogues, suggesting it acts on p4U. |

| Ectonucleotide Pyrophosphatase/Phosphodiesterase (NPP) | NPP3 | Shows minimal inhibition by specific uridine-based NPP1 inhibitors, suggesting different substrate/inhibitor interactions. |

Dinucleoside Tetraphosphatase Hydrolysis

Dinucleoside tetraphosphatases are enzymes that specifically hydrolyze dinucleoside tetraphosphates. A study on a dinucleoside tetraphosphatase partially purified from Ehrlich ascites tumor cells demonstrated that the enzyme's primary function is to break down dinucleoside tetraphosphates into their corresponding nucleoside tri- and monophosphates. nih.gov

This particular enzyme showed no activity towards dinucleoside tri- and diphosphates. However, the research revealed a significant finding regarding Uridine 5'-tetraphosphate. While not a substrate, Uridine 5'-tetraphosphate, along with Adenosine 5'-tetraphosphate and Guanosine (B1672433) 5'-tetraphosphate, acts as a potent competitive inhibitor of the dinucleoside tetraphosphatase. nih.gov The inhibition constants (Ki) for these mononucleoside tetraphosphates were found to be in the nanomolar (nM) range, indicating a very strong inhibitory effect. nih.gov

| Inhibitor | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| Uridine 5'-tetraphosphate | nM range | Competitive |

| Adenosine 5'-tetraphosphate | nM range | Competitive |

| Guanosine 5'-tetraphosphate | nM range | Competitive |

Purine (B94841)/Pyrimidine Nucleotide 5'-Phosphate Nucleosidase (PpnN) Activity

The Purine/Pyrimidine Nucleotide 5'-Phosphate Nucleosidase, abbreviated as PpnN, is a cytosolic enzyme found in bacteria such as Escherichia coli and Salmonella enterica. aacrjournals.org Its primary role is to maintain the homeostasis of the intracellular nucleoside pool. aacrjournals.org

PpnN achieves this by catalyzing the hydrolysis of the N-glycosidic bond in a variety of purine and pyrimidine nucleotide 5'-monophosphates. This reaction cleaves the nucleotide into a free nucleobase and ribose 5-phosphate. The activity of PpnN is notably stimulated by the alarmones guanosine tetraphosphate (B8577671) and guanosine pentaphosphate ((p)ppGpp), which allows bacteria to rapidly adapt their physiology to stressful conditions. um.es

The known substrates for PpnN are strictly 5'-monophosphates. Based on available research, there is no evidence to suggest that PpnN can hydrolyze or is otherwise affected by nucleotides with more than one phosphate group, such as Uridine 5'-tetraphosphate.

| Substrate | Products |

|---|---|

| Uridine-5'-monophosphate (UMP) | Uracil (B121893) + D-ribose 5-phosphate |

| Adenosine monophosphate (AMP) | Adenine + D-ribose 5-phosphate |

| Guanosine monophosphate (GMP) | Guanine + D-ribose 5-phosphate |

| Cytidine monophosphate (CMP) | Cytosine + D-ribose 5-phosphate |

| Inosine monophosphate (IMP) | Hypoxanthine + D-ribose 5-phosphate |

| Thymidine monophosphate (dTMP) | Thymine + 2-deoxy-D-ribose 5-phosphate |

Cellular and Molecular Mechanisms of Uridine 5 Tetraphosphate Action

Purinergic Receptor Interactions

The biological effects of Uridine (B1682114) 5'-tetraphosphate are initiated by its binding to purinergic receptors, a family of cell surface receptors activated by extracellular nucleotides. researchgate.netnih.gov These interactions are specific, with the compound showing varied activity across different receptor subtypes.

Uridine 5'-tetraphosphate and its dinucleotide form, Up4A, are potent activators of several G protein-coupled P2Y receptors. nih.gov These receptors, upon activation, typically couple to Gq proteins, leading to the stimulation of phospholipase C and subsequent intracellular calcium mobilization, or to Gi proteins, which inhibit adenylyl cyclase. guidetopharmacology.org

P2Y2 Receptor: The P2Y2 receptor is activated by both UTP and ATP, and also responds to dinucleotides. guidetopharmacology.orgguidetopharmacology.org Studies have shown that Up4A is a strong inducer of smooth muscle cell migration via the activation of the P2Y2 receptor. physiology.org The proliferative effects of Up4A on human smooth muscle cells are mediated by P2Y receptors, likely including the P2Y2 subtype. nih.govahajournals.org

P2Y4 Receptor: The human P2Y4 receptor is preferentially activated by UTP. guidetopharmacology.org While direct data on Uridine 5'-tetraphosphate activation of P2Y4 is less specific, the receptor's sensitivity to uridine-based nucleotides suggests potential interaction. guidetopharmacology.org In human endothelial cells, Up4A has been shown to increase the mRNA levels of P2Y4 receptors. physiology.org

P2Y6 Receptor: The P2Y6 receptor is activated by UDP. guidetopharmacology.orgguidetopharmacology.org Research indicates that Up4A-induced angiogenesis, specifically the promotion of tubule formation in co-culture systems, is mediated by pyrimidine-favored P2Y receptors and can be inhibited by a P2Y6 receptor antagonist (MRS2578). physiology.org Furthermore, Up4A stimulation in human endothelial cells leads to an upregulation of P2Y6 receptor mRNA. physiology.org In vascular calcification models, the effects of Up4A are suggested to involve P2Y6 receptors. nih.gov

Table 1: Uridine 5'-tetraphosphate (as Up4A) Interactions with P2Y Receptors

| Receptor Subtype | Effect of Up4A | Downstream Consequence | Cell/Tissue Type |

|---|---|---|---|

| P2Y2 | Activation | Smooth muscle cell migration | Vascular Smooth Muscle Cells |

| P2Y4 | Upregulation of mRNA | Potential for enhanced signaling | Human Endothelial Cells |

| P2Y6 | Activation (Inhibited by MRS2578) | Promotion of angiogenesis | Human Endothelial Cells |

P2X receptors are ligand-gated ion channels that open in response to extracellular ATP, forming channels permeable to cations. physiology.org

P2X1 & P2X3 Receptors: While primarily ATP-gated, some studies indicate that other nucleotides can interact with P2X receptors. In rat aortic rings, the contractile response induced by Up4A was significantly reduced by P2X receptor antagonists, suggesting an interaction. However, in studies of human smooth muscle cell proliferation, a P2X1 antagonist (Ip5I) did not inhibit the effects of Up4A. nih.gov In rat dorsal root ganglia neurons, which express P2X3 receptors, UTP was found to be a weak agonist, suggesting that related compounds like Uridine 5'-tetraphosphate may have limited activity at this subtype. nih.gov

P1 receptors are activated by adenosine (B11128) and are typically associated with vasodilation. However, some evidence points to modulation by other nucleotides. In rat aorta, the vasoconstrictor response to Up4A was inhibited by a non-selective P1 receptor antagonist, suggesting a surprising contractile role for P1 receptor activation in this context. Conversely, in the coronary microcirculation, Up4A can act as a vasodilator through P1 receptors. physiology.org This indicates that the modulatory effect of Uridine 5'-tetraphosphate on P1 receptors is complex and tissue-dependent.

Ligand-Gated Ion Channel P2X Receptor Subtype Activation (P2X1, P2X3)

Intracellular Signal Transduction Pathways

Following receptor activation, Uridine 5'-tetraphosphate triggers key intracellular signaling cascades that regulate fundamental cellular processes like proliferation and migration. nih.gov

The MAPK cascade is a critical pathway that converts extracellular stimuli into intracellular responses. frontiersin.org Activation of P2Y receptors by nucleotides is known to engage this pathway. ahajournals.org

ERK1/2, JNK, p38: In Schwannoma cells, UTP, a related compound, was shown to induce migration through the phosphorylation of all three major MAPKs: JNK, ERK1/2, and p38. plos.org The proliferative effect of Up4A in human vascular smooth muscle cells involves the activation of the MEK/ERK1/2 pathway, as the MEK inhibitor PD98059 blocks its effects. nih.gov Furthermore, in vascular calcification models, Up4A-induced effects involve the phosphorylation of MEK and ERK1/2. nih.gov This activation is linked to P2Y receptor stimulation. ahajournals.org

The PI3K/Akt pathway is a central signaling pathway for cell survival, growth, and proliferation. numberanalytics.comfrontiersin.org It is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. researchgate.net

Studies in human vascular smooth muscle cells have demonstrated that Up4A stimulates the phosphorylation of Akt. nih.gov This activation is blocked by the PI3-kinase inhibitor LY294002, confirming the involvement of the PI3K/Akt pathway in the signaling mechanism of Up4A. nih.gov This pathway activation contributes to the proliferative effects of the nucleotide. nih.gov

Phospholipase C-beta (PLCβ) and Intracellular Calcium Mobilization

Uridine 5'-tetraphosphate (UTP), an extracellular signaling nucleotide, primarily exerts its effects through the activation of P2Y G protein-coupled receptors. Specifically, the binding of UTP to P2Y receptors, which are coupled to the Gαq protein, initiates a signaling cascade that activates Phospholipase C-beta (PLCβ). plos.org PLCβ is a crucial enzyme that catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two intracellular second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). arvojournals.org

The generation of IP3 is a key step in the mobilization of intracellular calcium (Ca2+). arvojournals.org IP3 diffuses through the cytoplasm and binds to its receptors (IP3Rs) located on the membrane of the endoplasmic reticulum, the cell's primary internal calcium store. arvojournals.org This interaction triggers the opening of calcium channels, leading to a rapid and significant release of Ca2+ from the endoplasmic reticulum into the cytosol. arvojournals.orgnih.gov The resulting transient increase in intracellular Ca2+ concentration is a versatile signal that modulates a wide array of cellular functions. For instance, in lacrimal gland myoepithelial cells, UTP has been shown to elicit a concentration-dependent increase in intracellular calcium, a response comparable to other P2Y2 agonists. arvojournals.org This Ca2+-dependent signaling is fundamental to processes such as muscle contraction, gene expression, and enzyme activation. arvojournals.org

Ribosomal Protein S6 Kinase (S6K) Activation

The activation of Ribosomal Protein S6 Kinase (S6K) represents another significant pathway influenced by uridine nucleotides. S6Ks are a family of serine/threonine kinases that are central regulators of cell growth, proliferation, and protein synthesis. sdbonline.orgfrontiersin.org The activation of S6K is a complex, multi-step process involving a series of ordered phosphorylation events. nih.gov

While direct studies on Uridine 5'-tetraphosphate are limited, research on the related dinucleotide, uridine adenosine tetraphosphate (B8577671) (Up4A), demonstrates that it stimulates the proliferation of vascular smooth muscle cells through P2Y receptor-mediated activation of the PI3-K/Akt and mitogen-activated protein kinase (MAPK) pathways, which subsequently leads to the activation of S6K. nih.gov Generally, S6K activation is downstream of the mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.com Mitogenic stimuli can lead to the activation of S6K, which then phosphorylates the 40S ribosomal protein S6 (rpS6). sdbonline.org This phosphorylation is associated with the enhanced translation of a specific class of mRNAs known as 5'TOP mRNAs, which encode for components of the translational machinery, thereby boosting protein synthesis. sdbonline.org The activation of S6K1, a key isoform, is initiated by a calcium-dependent priming event, highlighting a potential intersection with the PLCβ/Ca2+ signaling pathway. nih.gov

Downstream Molecular Effectors

Matrix Metalloproteinase-2 (MMP-2) Modulation

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent enzyme critical for the degradation of extracellular matrix (ECM) components, particularly type IV collagen found in basement membranes. wikipedia.orgmdpi.com The activity of MMP-2 is implicated in both normal physiological processes like tissue remodeling and in pathological conditions such as cancer metastasis. wikipedia.orgmdpi.com

Extracellular Uridine 5'-triphosphate (UTP) has been shown to modulate MMP-2 activity. plos.orgnih.gov In Schwannoma cells, UTP treatment induces cell migration by activating P2Y2 receptors, which in turn increases the activation and expression of extracellular MMP-2. plos.orgnih.gov This effect is mediated by the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): JNK, ERK1/2, and p38. researchgate.net Inhibition of these MAPK pathways or knockdown of P2Y2 receptor or MMP-2 expression significantly reduces UTP-induced cell migration and wound closure. nih.govresearchgate.net Interestingly, UTP evokes a biphasic pattern of MAPK phosphorylation, with an early transient phase and a later sustained phase, the latter of which is dependent on MMP-2 activity. researchgate.net This suggests a positive feedback loop where MMP-2 activation maintains the migratory phenotype necessary for processes like wound healing. nih.govresearchgate.net

Thromboxane (B8750289) Synthase and Thromboxane Receptor (TP) Signaling

The thromboxane signaling pathway plays a crucial role in various physiological processes, including hemostasis and vascular tone. mdpi.com Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator, is synthesized from arachidonic acid by thromboxane synthase. austinpublishinggroup.com The biological effects of TXA2 are mediated through its G protein-coupled receptor, the thromboxane receptor (TP). austinpublishinggroup.comreactome.orgwikipedia.org

Activation of the TP receptor can initiate multiple signaling cascades. physiology.org The two splice variants of the TP receptor, TPα and TPβ, both couple to Gαq, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. mdpi.comreactome.org They also couple to Gα12/Gα13, which stimulates Rho and Rac signaling, influencing cell morphology and motility. mdpi.comreactome.org While direct evidence linking Uridine 5'-tetraphosphate to the modulation of thromboxane synthase itself is not prominent, the activation of P2Y receptors by nucleotides can lead to the release of arachidonic acid, the precursor for TXA2 synthesis. Furthermore, the downstream signaling of TP receptors, involving PLC activation and calcium mobilization, shares common pathways with UTP-activated P2Y receptors. arvojournals.orgreactome.org

Ribonuclease A (RNase A) Inhibition

Uridine 5'-tetraphosphate and its derivatives have been identified as potent inhibitors of Ribonuclease A (RNase A), an enzyme that catalyzes the degradation of RNA. nih.govacs.org Kinetic studies have demonstrated that uridine nucleotides, including Uridine 5'-monophosphate (UMP) and Uridine 5'-diphosphate (UDP), act as competitive inhibitors of RNase A. nih.gov

Physiological and Pathophysiological Roles of Uridine 5 Tetraphosphate

Regulation of Cell Proliferation and Migration

Extracellular nucleotides, including uridine (B1682114) derivatives, are significant signaling molecules that regulate fundamental cellular processes such as proliferation and migration. These effects are crucial in both normal physiological functions and in pathological conditions like tumor progression and vascular disease.

Following a peripheral nerve injury, Schwann cells undergo a phenotypic change, becoming migratory to facilitate axonal regrowth and repair. nih.govphysiology.org Uridine 5'-triphosphate (UTP) has been identified as a key signaling molecule in this process. nih.govphysiology.org Studies on Schwannoma cell lines, which are derived from the Schwann cells of the nerve sheath, show that UTP treatment induces cell migration and promotes wound closure in vitro. nih.govnih.gov

This migratory response is primarily mediated through the activation of P2Y2 purinergic receptors on the Schwann cell surface. nih.govnih.gov The downstream signaling cascade involves an increase in the expression and activation of matrix metalloproteinase-2 (MMP-2), an enzyme that modifies the extracellular matrix to create a permissive environment for cell movement. nih.govfrontiersin.org The activation of MMP-2 is dependent on the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): JNK, ERK1/2, and p38. nih.govfrontiersin.org Interestingly, UTP stimulation evokes a biphasic activation of these MAPKs, with an initial transient phosphorylation followed by a later, sustained phase that maintains the migratory phenotype. frontiersin.org Inhibition of either the P2Y2 receptor or MMP-2 significantly reduces the UTP-induced cell migration. nih.govnih.gov

The proliferation and migration of vascular smooth muscle cells (VSMCs) are central to the development of vascular diseases such as atherosclerosis and restenosis following angioplasty. nih.gov The dinucleotide Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A) has been identified as a potent factor influencing these VSMC behaviors. frontiersin.orgnih.gov Research demonstrates that Up4A stimulates DNA synthesis and proliferation in human VSMCs in a dose-dependent manner. ahajournals.org

Up4A also acts as a strong chemoattractant, inducing VSMC migration. frontiersin.orgnih.gov The signaling mechanisms for both proliferation and migration are complex and involve the activation of P2Y receptors, particularly the P2Y2 subtype. nih.govfrontiersin.org For proliferation, Up4A triggers the PI3-K/Akt and mitogen-activated protein kinase pathways. nih.govnih.gov For migration, the signaling involves the P2Y2 receptor and a cross-communication with the platelet-derived growth factor (PDGF) receptor. frontiersin.orgnih.gov This intricate signaling highlights the potential role of Up4A in the vascular remodeling associated with cardiovascular diseases. nih.gov

| Feature | Research Finding | Compound | Mediators | Source |

| Proliferation | Stimulates DNA synthesis and increases cell number. | Uridine adenosine tetraphosphate (Up4A) | P2Y receptors, PI3-K/Akt pathway, MAPK pathway. | nih.govahajournals.orgnih.gov |

| Motility | Acts as a strong chemoattractant, inducing cell migration. | Uridine adenosine tetraphosphate (Up4A) | P2Y2 receptor, cross-communication with PDGF receptor. | frontiersin.orgnih.gov |

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in development, wound healing, and tissue repair. Uridine adenosine tetraphosphate (Up4A) has been shown to function as a proangiogenic factor. physiology.org In in-vitro models using a co-culture of human endothelial cells and pericytes, Up4A significantly promotes the formation of vascular tubules. physiology.orgphysiology.org

At an optimal concentration, Up4A increases the total length, number, and junctions of the newly formed tubules. physiology.org This proangiogenic effect is likely mediated by pyrimidine-favoring P2Y receptors, such as P2Y6, as antagonists for this receptor inhibit the tubule formation. physiology.org The mechanism involves the upregulation of key angiogenic factors, including Vascular Endothelial Growth Factor A (VEGFA) and Angiopoietin-1 (ANGPT1). physiology.org These findings suggest that Up4A can contribute to vascular network formation and may play a role in physiological and pathological angiogenesis. nih.gov

Vascular Smooth Muscle Cell Proliferation and Motility

Modulation of Vascular Tone and Cardiovascular Dynamics

The regulation of vascular tone—the degree of constriction within a blood vessel—is critical for maintaining blood pressure and controlling blood flow. Uridine nucleotides and their derivatives are potent modulators of vascular dynamics, acting as endothelium-derived factors that can induce either vasoconstriction or vasodilation.

Uridine adenosine tetraphosphate (Up4A) was first identified as a novel and potent endothelium-derived contracting factor (EDCF). nih.govmdpi.com It is released from endothelial cells in response to various stimuli and can induce strong vasoconstriction in several vascular beds, including rat pulmonary, renal, and mesenteric arteries, as well as mouse aortas. physiology.orgnih.govnih.gov This contractile effect is primarily mediated through the activation of purinergic receptors on vascular smooth muscle cells. nih.gov

In-vitro studies using isolated tissues have provided detailed insights into the contractile effects of Uridine adenosine tetraphosphate (Up4A). In rat aortic smooth muscle, Up4A induces contraction, an effect that involves P2X1 receptors. frontiersin.org The signaling pathway for this contraction requires the influx of extracellular calcium through L-type Ca2+ channels and the activation of the Rho-kinase pathway, which increases the calcium sensitivity of the contractile machinery. frontiersin.orgphysiology.org

Studies on gastric smooth muscle have revealed that Up4A also induces contraction in both the circular and longitudinal muscle layers, though through distinct signaling pathways. pnas.org Furthermore, Up4A has been shown to cause contraction of airway smooth muscle in isolated rat trachea and human bronchioles, suggesting a potential role in regulating airflow and in the pathophysiology of respiratory diseases like asthma. nih.govphysiology.org The contractile response in airways also appears to involve P2X receptors and calcium influx via L-type channels. nih.govphysiology.org

| Tissue | Effect of Up4A | Key Receptors/Pathways Involved | Source |

| Rat Aorta | Contraction | P2X1 Receptors, L-type Ca2+ channels, Rho-kinase pathway. | frontiersin.org |

| Rat Pulmonary Artery | Contraction | P2Y Receptors, Ca2+ influx and release. | nih.gov |

| Rat Gastric Muscle | Contraction | Distinct signaling pathways for circular and longitudinal muscles. | pnas.org |

| Rat/Human Airway | Contraction | P2X Receptors, L-type Ca2+ channels, Rho-kinase pathway. | nih.govphysiology.org |

| Porcine Coronary Artery | Relaxation / Dilation | P1 (Adenosine) Receptors. | nih.govpnas.org |

Endothelium-Derived Vasoconstriction and Vasodilation Mechanisms

Involvement in Mucociliary Clearance Mechanisms

Uridine 5'-tetraphosphate, a type of extracellular triphosphate nucleotide, plays a significant role in the mechanisms of mucociliary clearance. nih.gov This process is a primary defense mechanism of the airways, responsible for removing inhaled particles and pathogens. Impaired mucociliary clearance is a contributing factor to the pathophysiology of several airway diseases, including cystic fibrosis, asthma, and chronic bronchitis. nih.gov

Extracellular nucleotides like UTP activate multiple components of the mucociliary escalator, which includes ciliary beating and hydration of airway secretions. nih.govnih.gov This activation occurs through P2Y nucleotide receptors, particularly the P2Y2 receptor, which is found in lung epithelial cells. scirp.org The activation of P2Y2 receptors by agonists such as UTP can bypass defective ion channels, like the cystic fibrosis transmembrane conductance regulator (CFTR), by activating an alternative chloride channel. scirp.org This action, coupled with the inhibition of sodium absorption, helps to rehydrate the airway surface liquid. scirp.org

Studies have demonstrated the efficacy of aerosolized UTP in enhancing mucociliary clearance. In normal human adults, aerosolized UTP, both alone and in combination with the sodium channel blocker amiloride, has been shown to produce a significant increase in mucociliary clearance without causing adverse effects on pulmonary function. nih.gov Similar positive outcomes have been observed in patients with cystic fibrosis, where the combination therapy improved mucociliary clearance from the peripheral airways to near-normal levels. atsjournals.org Furthermore, in individuals with mild chronic bronchitis, aerosolized UTP has been shown to acutely improve mucociliary clearance. nih.gov Research in a mouse model of cystic fibrosis also confirmed that inhaled UTP increases mucociliary transport velocity. scirp.org

The mechanism of action involves several key effects of P2Y2 receptor activation:

Stimulation of chloride and liquid secretion. vulcanchem.com

Inhibition of epithelial sodium absorption. vulcanchem.com

Enhancement of ciliary beat frequency. scirp.orgvulcanchem.com

Stimulation of mucin secretion from goblet cells. nih.govatsjournals.org

A metabolically more stable P2Y2 agonist, denufosol (B1242441) tetrasodium (B8768297), which has a pharmacological profile similar to UTP, has also been developed and studied for its potential to provide long-lasting effects in the airways. scirp.orgatsjournals.org

Table 1: Effects of UTP on Mucociliary Clearance in Different Study Populations

| Study Population | Intervention | Key Findings | Reference |

|---|---|---|---|

| Normal Human Adults | Aerosolized UTP +/- amiloride | 2.5-fold increase in mucociliary clearance. | nih.gov |

| Adult Cystic Fibrosis Patients | Aerosolized UTP + amiloride | Improved peripheral airway clearance to near-normal values. | atsjournals.org |

| Mild Chronic Bronchitis Patients | Aerosolized UTP (20mg and 100mg) | Significantly increased particle clearance rate compared to placebo. | nih.gov |

| Primary Ciliary Dyskinesia Patients | Aerosolized UTP | Improved whole-lung clearance during cough. | nih.gov |

| Mouse Model of Cystic Fibrosis | Inhaled UTP (10 mM) | Accelerated mucociliary transport velocity. | scirp.org |

Role in Cellular Stress Responses and Homeostasis

Extracellular nucleotides, including UTP, are crucial signaling molecules that are released from cells under various stress conditions. unife.it These conditions can include mechanical stress, exposure to cytotoxic agents, hypoxia, and inflammation, which disrupt cellular homeostasis. unife.it The release of nucleotides like ATP and UTP into the extracellular space serves as a danger signal, alerting the surrounding tissue to cellular injury. unife.itresearchgate.net

Once in the extracellular environment, these nucleotides act on purinergic P2 receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G protein-coupled receptors. nih.govahajournals.org UTP is a primary agonist for P2Y2 and P2Y4 receptors. ahajournals.org The activation of these receptors can trigger a variety of cellular responses aimed at restoring homeostasis or, if the stress is too severe, initiating programmed cell death. unife.itresearchgate.net

One of the key signaling pathways activated by extracellular nucleotides in response to cellular stress is the AMP-activated protein kinase (AMPK) pathway. ahajournals.org AMPK is a central regulator of energy homeostasis. ahajournals.org Studies have shown that extracellular UTP can induce the phosphorylation and activation of AMPK in human umbilical vein endothelial cells (HUVEC), a process mediated by P2Y2 and/or P2Y4 receptors. ahajournals.org This activation is independent of changes in the intracellular AMP:ATP ratio, suggesting a direct signaling role for extracellular nucleotides in regulating cellular energy status during stress. ahajournals.org

The release of nucleotides and the subsequent activation of purinergic signaling are integral to processes such as inflammation, wound healing, and ischemia tolerance. unife.itnih.gov For instance, during ischemia and reperfusion injury, the coordinated response involving the conversion of extracellular ATP to adenosine and the activation of specific adenosine receptors is critical for reducing inflammation and promoting tissue survival. nih.gov The balance between the different types of purinergic receptors and the enzymes that break down extracellular nucleotides is crucial for determining the final cellular outcome, which can range from proliferation and migration to apoptosis. unife.it

Influence on Mitochondrial Function and Bioenergetics

Mitochondria, the powerhouses of the cell, are central to cellular bioenergetics and are also significantly influenced by extracellular nucleotide signaling, including that of UTP. gbsleiden.com Mitochondrial dysfunction is a hallmark of numerous diseases, and emerging evidence suggests a direct link between purinergic signaling and the regulation of mitochondrial activity. mdpi.commdpi.com

UTP has been shown to have protective effects on mitochondrial function, particularly under conditions of stress such as hypoxia and ischemia. nih.gov In studies involving cardiac cells, pretreatment with UTP was found to maintain higher ATP levels, preserve mitochondrial membrane potential, and reduce cell damage following hypoxic or chemical stress. nih.gov This protective effect is thought to be mediated by the activation of P2Y2 receptors. nih.gov One proposed mechanism is that UTP acts as a mild uncoupling agent, causing a modest depolarization of the mitochondrial membrane. nih.gov This slight depolarization can reduce mitochondrial calcium uptake, thereby preserving mitochondrial integrity and function during stressful events. nih.gov

Furthermore, research has identified the presence of P2Y-like receptors within the mitochondria themselves. nih.govnih.gov Specifically, P2Y2-like receptors have been found in hepatocyte mitochondria, where their activation by agonists like UTP inhibits mitochondrial calcium uptake. nih.govnih.gov This provides a direct mechanism for cytosolic nucleotides to regulate mitochondrial function and, consequently, cellular bioenergetics. By modulating mitochondrial calcium levels, these receptors can influence ATP production and protect against calcium overload-induced apoptosis, a critical factor in ischemia-reperfusion injury. nih.gov

In the context of immune cells, purinergic signaling, including the activation of P2Y2 receptors, plays a role in orchestrating mitochondrial activity to support functions like chemotaxis. rupress.orgfrontiersin.org For example, in neutrophils, P2Y2 receptor activation promotes mTOR signaling, which in turn enhances mitochondrial activity near the leading edge of the cell, providing the necessary ATP for migration. rupress.org This highlights the intricate coordination between extracellular signals, intracellular signaling pathways, and mitochondrial bioenergetics in directing cellular behavior.

Contributions to Protein Post-Translational Modification (e.g., O-GlcNAcylation)

Uridine is a fundamental precursor for the synthesis of uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the substrate for a crucial post-translational modification known as O-GlcNAcylation. nih.govwikipedia.org This process involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. oncotarget.commdpi.com O-GlcNAcylation is a dynamic and reversible modification, regulated by the enzymes O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. oncotarget.com

The synthesis of UDP-GlcNAc occurs through the hexosamine biosynthetic pathway (HBP). wikipedia.orgmdpi.com A key step in this pathway is the reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1), which combines UTP and GlcNAc-1-phosphate to form UDP-GlcNAc. mdpi.comresearchgate.net Therefore, the cellular availability of UTP directly influences the pool of UDP-GlcNAc and, consequently, the level of protein O-GlcNAcylation. nih.gov

O-GlcNAcylation acts as a nutrient sensor, integrating information from glucose, amino acid, fatty acid, and nucleotide metabolism to regulate a vast array of cellular processes. peerj.com These include signal transduction, transcription, and proteasome degradation. nih.gov Aberrant O-GlcNAcylation has been implicated in the pathophysiology of numerous chronic diseases, including diabetes, cancer, cardiovascular disease, and neurodegenerative disorders. nih.govoncotarget.com

For instance, an increase in protein O-GlcNAcylation has been observed in various cancer cells and is known to promote tumorigenesis. nih.gov In the context of inflammation, elevated O-GlcNAcylation has been found in inflamed colonic tissues and is suggested to promote colonic inflammation and tumorigenesis by modulating key signaling pathways like NF-κB. oncotarget.com Conversely, in some contexts, such as acute stress, an increase in O-GlcNAcylation can be protective. mdpi.com The intricate interplay between O-GlcNAcylation and another major post-translational modification, phosphorylation, often on the same or nearby sites, adds another layer of complexity to the regulation of protein function. mdpi.com

Academic Research Methodologies and Approaches

Analytical Techniques for Uridine (B1682114) 5'-tetraphosphate Quantification and Characterization

A variety of analytical techniques are employed to quantify and characterize Uridine 5'-tetraphosphate. These methods provide the precision and sensitivity required to detect and measure this compound in diverse samples, from pure chemical syntheses to complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of Uridine 5'-tetraphosphate and related nucleotides. frontiersin.orgd-nb.infoepo.orgwalshmedicalmedia.comfishersci.senih.gov Its versatility allows for the analysis of Up4 in various contexts, including assessing the purity of synthetic batches and quantifying its presence in biological extracts. frontiersin.orgwalshmedicalmedia.com

Several HPLC methods have been developed, often utilizing ion-exchange or reversed-phase chromatography. epo.orgahajournals.org Ion-exchange chromatography, using columns like the Hamilton PRP X-100, separates nucleotides based on their charge. epo.org Reversed-phase HPLC, on the other hand, separates molecules based on their hydrophobicity. ahajournals.org For instance, a method for quantifying a related compound, Uridine adenosine (B11128) tetraphosphate (B8577671) (Up4A), in human plasma involved an initial separation on a reversed-phase column with triethylammonium (B8662869) acetate (B1210297) (TEAA) as an ion-pairing agent, followed by further separation using tetrabutylammonium (B224687) hydrogensulfate (TBA). ahajournals.org The purity of nucleotide derivatives is often assessed using reversed-phase columns, such as a Zorbax SB-Aq or a Luna 5 μ RP-C18(2) column, with detection by UV absorption. nih.govresearchgate.net

Quantification is typically achieved by integrating the area of the chromatographic peak corresponding to the compound of interest and comparing it to a standard curve generated with known concentrations of a synthetic standard. epo.orgahajournals.org Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the uracil (B121893) base, which is around 260-263 nm. epo.orgnih.govresearchgate.net

Table 1: HPLC Parameters for the Analysis of Uridine Nucleotides

| Parameter | Description | Source |

| Column Types | Ion-Exchange (e.g., Hamilton PRP X-100), Reversed-Phase (e.g., Zorbax SB-Aq, Luna RP-C18) | epo.orgnih.govresearchgate.net |

| Mobile Phase | Gradients of buffers such as ammonium (B1175870) bicarbonate or acetonitrile (B52724) with ion-pairing agents (e.g., TEAA, TBA) | epo.orgahajournals.org |

| Detection | UV Absorbance at ~260-263 nm | epo.orgnih.govresearchgate.net |

| Quantification | Comparison of peak area with a standard curve | epo.orgahajournals.org |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation and confirmation of Uridine 5'-tetraphosphate.

Mass Spectrometry (MS) is primarily used to determine the molecular weight of the compound, which provides strong evidence for its identity. nih.gov For example, the molecular weight of a related dinucleotide, diuridine tetraphosphate, was confirmed by mass spectrometry to be 878, which corresponded to its molecular formula. epo.org In studies of endothelium-derived factors, the nucleotide Uridine adenosine tetraphosphate (Up4A) was isolated from the supernatant of stimulated human endothelial cells and identified by mass spectrometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of Uridine 5'-tetraphosphate. Different types of NMR spectroscopy are used to probe the structure:

1H NMR provides information on the number and environment of hydrogen atoms in the molecule.

13C NMR gives insight into the carbon skeleton of the compound.

31P NMR is particularly useful for phosphate-containing compounds like Up4, as it provides information on the number and chemical environment of the phosphorus atoms in the tetraphosphate chain.

High-resolution 31P NMR has been shown to be capable of distinguishing and quantifying individual purine (B94841) and pyrimidine (B1678525) nucleoside di- and triphosphates in cell extracts, a principle that can be extended to tetraphosphates. nih.gov The combination of these NMR techniques allows for the unambiguous confirmation of the structure of synthesized Uridine 5'-tetraphosphate.

Table 2: Spectroscopic Data for the Characterization of Uridine Nucleotides

| Technique | Application | Key Findings | Source |

| Mass Spectrometry | Molecular Weight Determination & Identification | Confirms the molecular formula of the synthesized compound. | epo.orgnih.gov |

| 1H NMR | Structural Elucidation | Provides data on the proton environment of the ribose and uracil moieties. | nih.gov |

| 13C NMR | Structural Elucidation | Reveals the carbon framework of the molecule. | nih.gov |

| 31P NMR | Structural Elucidation | Characterizes the phosphate (B84403) chain, distinguishing between different phosphate groups. | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantification of Uridine 5'-tetraphosphate in solution. This method is based on the principle that the uracil base in the nucleotide absorbs light in the UV range. researchgate.netupi.edumsu.edu

The concentration of a Uridine 5'-tetraphosphate solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. upi.edu For uridine-containing nucleotides, the λmax is typically around 262 nm. epo.orgresearchgate.net The molar absorptivity (ε) at this wavelength is a constant for the specific compound and is used to calculate the concentration. For instance, the yield of diuridine tetraphosphate has been quantified by its ultraviolet absorption at a λmax of 263 nm. epo.org This technique is simple, rapid, and widely used for routine concentration measurements, especially for pure samples. nih.gov

Table 3: UV-Vis Spectroscopy Parameters for Uridine Nucleotides

| Parameter | Value/Description | Source |

| Wavelength of Maximum Absorption (λmax) | ~262 nm | epo.orgresearchgate.net |

| Application | Quantification of concentration in solution | epo.orgupi.edunih.gov |

| Principle | Beer-Lambert Law | upi.edu |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

In Vitro and Ex Vivo Experimental Models

To investigate the biological functions of Uridine 5'-tetraphosphate, researchers utilize a variety of in vitro (in a controlled environment outside of a living organism) and ex vivo (using tissue from an organism in an external environment) models. These models allow for the detailed study of the effects of this nucleotide on cells and tissues under controlled conditions.

Mammalian cell culture systems are indispensable tools for studying the cellular effects of Uridine 5'-tetraphosphate. These systems involve growing specific cell types in a controlled laboratory environment, allowing for the investigation of molecular pathways and cellular responses upon stimulation with the nucleotide.

Human Endothelial Cells: The supernatant from mechanically stimulated human endothelial cells has been shown to contain Uridine adenosine tetraphosphate (Up4A), a related compound, which elicits vasoconstrictive responses. nih.gov This suggests that endothelial cells are a relevant model for studying the release and effects of uridine tetraphosphates.

Vascular Smooth Muscle Cells: The effects of Up4A on the proliferation of human vascular smooth muscle cells have been investigated, indicating a role for this class of nucleotides in vascular remodeling. ahajournals.org

Schwannoma Cells: Studies on Schwannoma cell lines have demonstrated that related uridine nucleotides, like Uridine 5'-triphosphate (UTP), can promote cell migration, providing a model to study the role of these nucleotides in nerve injury and repair. plos.orgresearchgate.net

Table 4: Applications of Mammalian Cell Culture Systems in Uridine Nucleotide Research

| Cell Type | Application | Key Findings | Source |

| Human Endothelial Cells | Study of nucleotide release and vascular effects | Release of Uridine adenosine tetraphosphate upon stimulation. | nih.gov |

| Human Vascular Smooth Muscle Cells | Investigation of vascular remodeling | Uridine adenosine tetraphosphate stimulates cell proliferation. | ahajournals.org |

| Schwannoma Cells | Analysis of nerve repair mechanisms | Uridine 5'-triphosphate promotes cell migration. | plos.orgresearchgate.net |

Ex vivo models, such as isolated tissue preparations and organ perfusion systems, provide a bridge between in vitro cell culture studies and in vivo animal models. These systems maintain the complex cellular architecture of the tissue, allowing for the study of the integrated physiological responses to Uridine 5'-tetraphosphate.

Isolated Perfused Rat Kidney: This model has been extensively used to study the vasoactive properties of Uridine adenosine tetraphosphate (Up4A). nih.govahajournals.orgphysiology.org The supernatant from stimulated endothelial cells containing Up4A was shown to cause a vasoconstrictive response in the isolated perfused rat kidney. nih.gov This model allows for the characterization of the dose-dependent effects of the nucleotide on vascular resistance.

Isolated Aortic Rings: Aortic rings from rats and mice are used in myograph systems to measure the contractile or relaxant effects of Uridine 5'-tetraphosphate and its analogues on vascular smooth muscle. researchgate.net These studies have helped to elucidate the receptor subtypes involved in the vascular responses to these nucleotides.

Isolated Perfused Aorta: A more recent development is the long-term ex vivo perfusion of the entire aorta, which allows for the study of processes like vascular calcification over extended periods. researchgate.netkarger.com This model can be used to investigate the chronic effects of Uridine 5'-tetraphosphate on vascular pathology.

Isolated Coronary Arteries: The vasoactive profile of Up4A has been investigated in isolated porcine coronary small arteries to understand its role in the regulation of coronary blood flow. researchgate.net

Table 5: Ex Vivo Models in the Study of Uridine Nucleotides

| Model | Application | Key Findings | Source |

| Isolated Perfused Rat Kidney | Vasoactivity studies | Uridine adenosine tetraphosphate induces vasoconstriction. | nih.govahajournals.orgphysiology.org |

| Isolated Aortic Rings | Vascular reactivity assessment | Characterization of contractile and relaxant responses to uridine nucleotides. | researchgate.net |

| Isolated Perfused Aorta | Long-term vascular studies | Investigation of chronic effects like vascular calcification. | researchgate.netkarger.com |

| Isolated Coronary Arteries | Coronary blood flow regulation | Elucidation of the vasoactive effects of uridine nucleotides in the coronary circulation. | researchgate.net |

Mammalian Cell Culture Systems

Pharmacological Interventions and Ligand Design

The study of Uridine 5'-tetraphosphate (Up4U) and its analogs has led to significant pharmacological insights, primarily centered on the family of P2Y purinergic receptors. The design of specific ligands has been crucial in differentiating the roles of closely related receptor subtypes.

Selective Purinergic Receptor Agonists and Antagonists

The pharmacological exploration of Uridine 5'-tetraphosphate is largely defined by its interaction with P2Y receptors, particularly the P2Y2 subtype. Dinucleoside tetraphosphates, such as diuridine tetraphosphate (Up4U, also known as Diquafosol), are characterized as potent and relatively stable agonists of the P2Y2 receptor. nih.gov These molecules have the optimal phosphate chain length for P2Y2 receptor activation and exhibit greater resistance to degradation by nucleotidases compared to nucleoside triphosphates like UTP. nih.govnih.gov

The development of analogs has been a key strategy to achieve receptor selectivity. For instance, INS37217 (Up4dC), where one uridine moiety is replaced by 2'-deoxycytidine, is another potent P2Y2 receptor agonist. nih.govnih.gov Research has also identified Uridine adenosine tetraphosphate (Up4A), a naturally occurring dinucleotide containing both purine and pyrimidine moieties, as a novel activator of P2Y1 receptors in the gut and a vasoconstrictor that acts through P2X1, P2Y2, and P2Y4 receptors. pnas.orgnih.govnih.gov

Efforts to create selective agonists have involved modifying both the phosphate chain and the uracil base. The introduction of a δ-3-chlorophenyl phosphoester to the tetraphosphate chain of uridine resulted in a compound that activates the P2Y2 receptor but not the P2Y4 receptor, demonstrating that distal structural changes can confer selectivity. nih.govacs.org Similarly, combining a 2-thio modification with a 2'-amino-2'-deoxy substitution on UTP produced a highly potent and selective P2Y2 agonist. nih.gov While potent agonists have been developed from uridine tetraphosphate structures, selective antagonists for these receptors are typically non-nucleotide structures, such as AR-C118925, a selective antagonist for the P2Y2 receptor. nih.gov

| Ligand Name | Chemical Name | Receptor Target(s) | Effect |

| Diquafosol (Up4U) | P¹,P⁴-Di(uridine-5') tetraphosphate | P2Y2 | Potent Agonist nih.govnih.gov |

| Denufosol (B1242441) (Up4dC) | P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')tetraphosphate | P2Y2 | Potent Agonist nih.govnih.gov |

| Uridine adenosine tetraphosphate (Up4A) | Uridine adenosine tetraphosphate | P2Y1, P2Y2, P2X1 | Agonist pnas.orgnih.gov |

| MRS2927 | Up4- nih.gov3′-deoxy-3′-fluoroglucose | P2Y4 | Selective Agonist (vs. P2Y2/P2Y6) nih.govacs.org |

| Compound 21 (derivative) | δ-3-Chlorophenyl phosphoester of Up4 | P2Y2 | Selective Agonist (inactive at P2Y4) nih.govacs.org |

Enzyme-Specific Inhibitors and Modulators

The signaling effects of Uridine 5'-tetraphosphate and related compounds are terminated by extracellular enzymes known as ectonucleotidases. nih.gov Modulating these enzymes presents a therapeutic strategy to prolong the action of nucleotide agonists. The ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family, particularly NPP1, hydrolyzes the phosphodiester bonds of nucleotides like ATP and dinucleotides. researchgate.net

The development of inhibitors for these enzymes can enhance the stability and efficacy of compounds like Up4U. For example, the enhanced metabolic stability of Denufosol (Up4dC) contributes to its extended duration of action, as it resists degradation by airway enzymes. nih.gov Specific inhibitors have been designed based on uridine nucleotide structures. Diuridine-5'-Pα,α, 5''-Pα,α–tetrathio-tetraphosphate, a derivative of Up4U, was identified as a highly potent and selective inhibitor of human NPP1 (hNPP1) with a Ki value of 27 nM. researchgate.net This class of dithiophosphate (B1263838) derivatives shows minimal to no inhibition of other key ectonucleotidases like NTPDase1, 2, 3, and 8, or activity at P2Y receptors, making them highly selective tools. nih.govresearchgate.net

Computational Approaches in Structure-Activity Relationship (SAR) and Molecular Docking

Computational methods are indispensable for understanding the interactions between Uridine 5'-tetraphosphate analogs and their receptors, guiding the rational design of new ligands. Homology modeling and molecular docking have provided detailed views of the agonist binding pocket in purinergic receptors. nih.govacs.org

For the human P2Y2 receptor, homology models, often based on the structure of rhodopsin or the CXCR4 chemokine receptor, have been developed. nih.govacs.org Docking simulations with UTP and dinucleotides like Up4U have revealed key interactions. For instance, the uracil nucleobase forms a π–π stacking interaction with a conserved phenylalanine residue (Phe3.32), while the tetraphosphate chain interacts with conserved cationic residues, such as an arginine (Arg3.29). nih.gov These models show that the flexible tetraphosphate chain of Up4U can adopt a specific conformation within the binding site. nih.gov

These computational models are crucial for interpreting structure-activity relationship (SAR) data. SAR studies have systematically explored how modifications to the three main parts of the molecule—the uracil base, the ribose sugar, and the phosphate chain—affect potency and selectivity. capes.gov.brnih.gov

Phosphate Chain: The tetraphosphate length is optimal for P2Y2 activation. nih.gov Modifying the terminal (δ) phosphate with different ester groups can drastically alter selectivity between P2Y2 and P2Y4 receptors. nih.govacs.org

Ribose Moiety: Substitutions at the 2'-position of the ribose can enhance selectivity. A 2'-amino substitution, for example, can introduce a hydrogen-bonding interaction with aromatic residues in the binding pocket, increasing P2Y2 selectivity. nih.gov

Uracil Base: Modifications to the uracil ring, such as N4-alkoxy substitutions, have been shown to enhance potency at the P2Y4 receptor. nih.govacs.org

Docking simulations can explain these observations; for example, models of the P2Y4 receptor suggest it has greater steric tolerance for bulky groups at the N4 position of the base compared to the P2Y2 receptor, providing a structural basis for the observed selectivity of N4-substituted analogs. acs.org

Emerging Research Frontiers

Research on Uridine 5'-tetraphosphate continues to expand, revealing complex interactions with other signaling systems and identifying previously unknown biological roles and molecular targets.

Cross-talk with Other Nucleotide Signaling Pathways

The signaling initiated by Uridine 5'-tetraphosphate does not occur in isolation. There is significant cross-talk between P2Y receptor pathways and other signaling cascades. A prominent example is the interaction with growth factor receptor signaling. Activation of the P2Y2 receptor by its agonists can lead to the transactivation of the Platelet-Derived Growth Factor (PDGF) receptor, which is implicated in processes like smooth muscle cell migration. pnas.orgphysiology.org This cross-communication highlights a mechanism where nucleotide signaling can co-opt other powerful signaling networks within the cell. plos.org

Cross-talk also exists between different purinergic and pyrimidinergic pathways themselves. The P2Y2 receptor is activated by both UTP and ATP, making it a point of convergence for uridine- and adenosine-based signals. nih.govnih.gov Furthermore, the dinucleotide Up4A activates not only the pyrimidine-preferring P2Y2 receptor but also the adenine-preferring P2Y1 receptor. pnas.org Its degradation product, adenosine, can then activate P1 receptors, further broadening its signaling impact. physiology.org The activation of P2Y receptors can also trigger the release of other intercellular messengers, such as the cytokine Interleukin-6 (IL-6), linking nucleotide signaling to inflammatory and immune responses. nih.gov

Elucidation of Novel Receptors and Binding Partners

While P2Y receptors are the most well-characterized targets for Uridine 5'-tetraphosphate and its analogs, ongoing research has identified novel binding partners. The discovery that the endogenous dinucleotide Uridine adenosine tetraphosphate (Up4A) is a potent neurogenic activator in the gut acting via the P2Y1 receptor was a significant advance. pnas.orgnih.gov Further studies revealed that Up4A also acts on P2X1 receptors—a distinct family of ligand-gated ion channels—to induce vasoconstriction. nih.gov This demonstrates that uridine tetraphosphate-containing molecules can target different classes of purinergic receptors.

Beyond cell surface receptors, recent studies have identified an unexpected intracellular binding partner. Uridine 5'-tetraphosphate (p4U) and the related Uridine 5'-pentaphosphate (p5U) have been characterized as potent competitive inhibitors of Ribonuclease A (RNase A), a fundamental enzyme in RNA metabolism. acs.org X-ray crystallography has shown that the extended polyphosphate chain of these uridine nucleotides binds within the active-site cleft of RNase A, targeting multiple cationic regions. acs.org This finding suggests a potential role for these highly phosphorylated nucleotides in regulating enzymatic activity inside or outside the cell, opening up a new frontier of research beyond canonical G protein-coupled receptor signaling.

Q & A

Q. What are the established methods for synthesizing uridine 5'-tetraphosphate (U5TP) in research settings?

U5TP synthesis typically involves phosphorylation of uridine using activated tetrametaphosphate ([PPN]₂[1]) under rigorously anhydrous conditions. After phosphorylation, ring-opening hydrolysis with [TBA][OH] yields linear tetraphosphates. HPLC purification in triethylammonium acetate buffer is critical to isolate U5TP as a triethylammonium salt (yield: ~85%) . Challenges include maintaining anhydrous conditions to prevent side reactions and optimizing purification protocols to minimize losses.

Q. How is U5TP purified and characterized post-synthesis?

Post-synthesis purification employs reverse-phase HPLC with triethylammonium acetate buffer to resolve impurities. Structural validation uses high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For diastereomeric separation (e.g., boranophosphate analogues), semi-preparative reverse-phase columns with isocratic elution (6:94 solvent ratio) achieve >95% purity .

Q. What experimental assays are used to study U5TP’s interaction with P2Y receptors?

Phospholipase C (PLC) activation assays in transfected 1321N1 human astrocytoma cells are standard. Cells are stimulated with U5TP analogues, and inositol phosphate accumulation is measured via radioactive labeling or ELISA. Dose-response curves (EC₅₀ values) quantify potency and selectivity across P2Y subtypes (e.g., P2Y2 vs. P2Y4 receptors) .

Advanced Research Questions

Q. How can structural modifications of U5TP enhance receptor subtype selectivity?

Modifying the terminal δ-phosphate group (e.g., substituting glucose derivatives or inverting hydroxyl groups) alters hydrogen-bonding interactions with P2Y receptors. For example, Up4-[3'-deoxy-3'-fluoroglucose] (MRS2927) shows 10-fold selectivity for P2Y4 over P2Y2 receptors (EC₅₀ = 62 nM vs. >1 µM) . Computational docking into CXCR4-based receptor models identifies steric tolerance for bulky substituents (e.g., N4-phenylpropoxy groups) at P2Y4 .

Q. What methodologies address contradictory data in U5TP stability studies?

Enzymatic stability assays (e.g., incubation with ectonucleotidases) and LC-MS/MS degradation profiling resolve discrepancies. For instance, boranophosphate isosteres of U5TP exhibit 5-fold greater stability in serum compared to native U5TP, attributed to resistance to phosphatase cleavage .

Q. How do kinetic models optimize U5TP production in fermentation systems?

Dynamic models (Logistic and Luedeking-Piret equations) correlate biomass growth, substrate consumption, and U5TP yield. Parameters like µ_max (maximal growth rate) and product-formation coefficients (α, β) are fitted via nonlinear least-squares methods. For example, residual sugar concentration inversely correlates with U5TP accumulation (R² > 0.98) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in U5TP synthesis?

Q. How are U5TP analogues designed to improve metabolic stability?

Boranophosphate isosteres replace non-bridging oxygen atoms with boron, reducing susceptibility to enzymatic degradation. Stability is quantified via half-life (t₁/₂) in human serum (e.g., boranophosphate-U5TP t₁/₂ = 8 hrs vs. 1.5 hrs for native U5TP) .

Data Analysis and Interpretation

Q. How should researchers interpret variability in P2Y receptor activation data?

Variability arises from receptor dimerization or cell-specific expression of ectonucleotidases. Normalize data to housekeeping genes (e.g., GAPDH) and include controls with ectonucleotidase inhibitors (e.g., ARL67156) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.